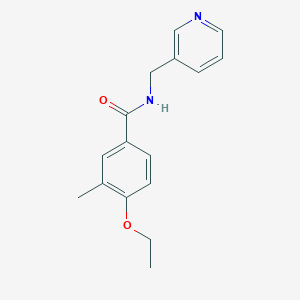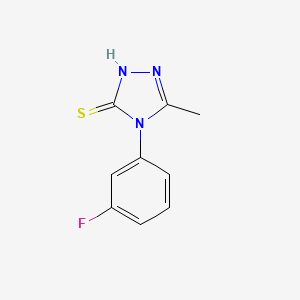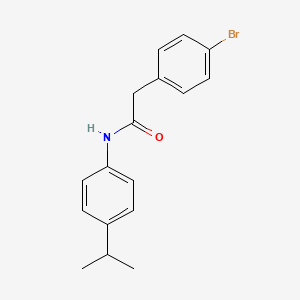
4-ethoxy-3-methyl-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
4-ethoxy-3-methyl-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the benzamide family. It is also known as EPM-102 or N-((3-pyridinyl)methyl)-4-ethoxy-3-methylbenzamide. EPM-102 is a promising compound that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
EPM-102 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. EPM-102 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of EPM-102 is not fully understood. However, it has been proposed that EPM-102 may exert its anti-tumor effects by inhibiting the activity of the protein kinase CK2, which is involved in cell growth and proliferation. EPM-102 may also exert its neuroprotective effects by modulating the activity of various neurotransmitters and reducing oxidative stress.
Biochemical and Physiological Effects:
EPM-102 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce tumor angiogenesis (the formation of new blood vessels that supply the tumor with nutrients). EPM-102 has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPM-102 is its broad-spectrum anti-tumor activity. It has been shown to be effective against various types of cancer cells, including those that are resistant to conventional chemotherapy. Another advantage is its neuroprotective effects, which may have potential therapeutic applications in various neurodegenerative diseases. However, one limitation of EPM-102 is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of EPM-102. One direction is to optimize the synthesis method of EPM-102 to improve its yield and purity. Another direction is to investigate the potential therapeutic applications of EPM-102 in other diseases, such as multiple sclerosis and Huntington's disease. Furthermore, the mechanism of action of EPM-102 needs to be further elucidated to better understand its anti-tumor and neuroprotective effects. Finally, the development of more potent and selective analogs of EPM-102 may lead to the discovery of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, EPM-102 is a promising compound that has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in various cancer cell lines and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the mechanism of action of EPM-102 and its potential therapeutic applications in other diseases.
Propiedades
IUPAC Name |
4-ethoxy-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-7-6-14(9-12(15)2)16(19)18-11-13-5-4-8-17-10-13/h4-10H,3,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPAWFQLAQAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4712562.png)
![ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4712563.png)

![N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4712582.png)
![N-(9-ethyl-9H-carbazol-3-yl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B4712585.png)
![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4712589.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4712615.png)


![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4712637.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4712646.png)
![5-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4712660.png)